(2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by the presence of bromine atoms, an imino group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazinane Ring: The initial step involves the cyclization of a suitable precursor to form the thiazinane ring. This can be achieved through a reaction between an amine and a thiocarbonyl compound under acidic conditions.
Introduction of the Bromophenyl Groups: The bromophenyl groups are introduced via a substitution reaction. This step often requires the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone. This step typically requires a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Sodium azide, potassium cyanide; reactions are conducted under reflux conditions in polar aprotic solvents.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Azide or cyano derivatives.
Scientific Research Applications
(2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzyme Activity: It binds to the active site of certain enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Modulate Signal Transduction: The compound can interfere with signal transduction pathways by binding to receptors or other signaling molecules.
Induce Apoptosis: In cancer cells, it can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure but with chlorine atoms instead of bromine.
(2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure but with fluorine atoms instead of bromine.
(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its chlorine, fluorine, or methyl analogs. This uniqueness is particularly valuable in medicinal chemistry, where the bromine atoms can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C19H17Br2N3O2S |
---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17Br2N3O2S/c1-2-24-17(25)11-16(18(26)22-14-7-3-12(20)4-8-14)27-19(24)23-15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,26) |
InChI Key |
WMCATRSJMCFXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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